
(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as CAY10594, is a small molecule inhibitor of the protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. CAY10594 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用机制
(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. PP2A regulates the phosphorylation state of various proteins, including tumor suppressor proteins and oncogenes. Inhibition of PP2A by this compound leads to the activation of tumor suppressor proteins and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes. In viral infection research, this compound has been shown to inhibit viral replication by blocking the assembly of viral particles.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In viral infection research, this compound has been shown to inhibit viral replication and block the assembly of viral particles.
实验室实验的优点和局限性
(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it has potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. One limitation is that it may have off-target effects on other cellular processes due to its inhibition of PP2A. Another limitation is that it may have limited bioavailability and toxicity in vivo.
未来方向
There are several future directions for the research and development of (Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Another direction is to develop more potent and selective inhibitors of PP2A that have improved bioavailability and toxicity profiles. Additionally, the mechanism of action of this compound and its effects on other cellular processes should be further investigated to fully understand its potential therapeutic applications.
合成方法
(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can be synthesized using a three-step process. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with 2-methoxyethylamine to form 3,4-dihydroxy-N-(2-methoxyethyl)benzamide. The second step involves the reaction of the resulting product with acetic anhydride and triethylamine to form N-(2-methoxyethyl)-3,4-diacetoxybenzamide. The final step involves the reaction of N-(2-methoxyethyl)-3,4-diacetoxybenzamide with cyanoacetic acid and sodium ethoxide to form this compound.
科学研究应用
(Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In viral infection research, this compound has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
属性
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-5-4-15-13(18)10(8-14)6-9-2-3-11(16)12(17)7-9/h2-3,6-7,16-17H,4-5H2,1H3,(H,15,18)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLGANHWWJBRJP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2486106.png)
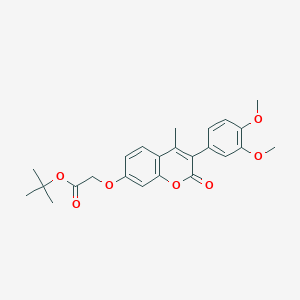
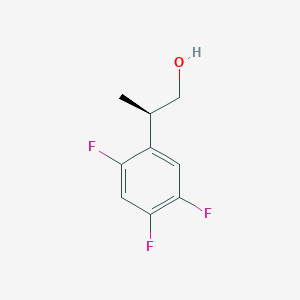


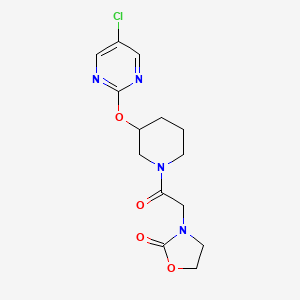
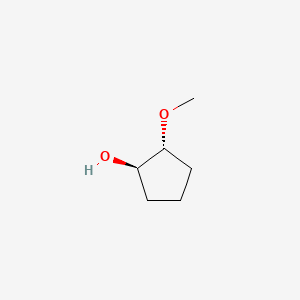

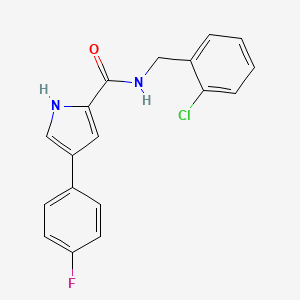
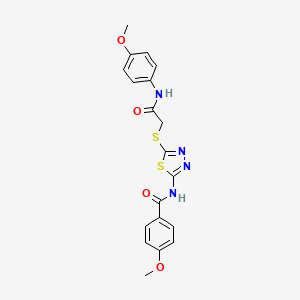

![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)